YKL-04-085
Description
Properties
Molecular Formula |
C30H29N5O2 |
|---|---|
Molecular Weight |
491.595 |
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methyl-5-(9-(1-methyl-1H-pyrazol-4-yl)-2-oxobenzo[h]quinolin-1(2H)-yl)phenyl)but-2-enamide |
InChI |
InChI=1S/C30H29N5O2/c1-20-7-13-25(17-27(20)32-28(36)6-5-15-33(2)3)35-29(37)14-12-22-10-8-21-9-11-23(16-26(21)30(22)35)24-18-31-34(4)19-24/h5-14,16-19H,15H2,1-4H3,(H,32,36)/b6-5+ |
InChI Key |
JNHXDBIEQOIKLK-AATRIKPKSA-N |
SMILES |
O=C1N(C2=CC(NC(/C=C/CN(C)C)=O)=C(C=C2)C)C3=C(C=CC4=CC=C(C5=CN(C)N=C5)C=C43)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YKL-04-085; YKL04-085; YKL 04-085; YKL-04085; YKL04085; YKL 04085. |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogs
| Compound | Molecular Formula | IC₅₀ (DENV2) | Cytotoxicity (IC₅₀) | Selectivity Index | Key Advantage |
|---|---|---|---|---|---|
| This compound | C₃₀H₂₉N₅O₂ | 0.8 µM | 28 µM | 35 | High specificity, low toxicity |
| Compound A | C₂₈H₂₇N₅O₃S | 1.2 µM | 50 µM | 41.7 | Ease of synthesis |
| Compound B | C₃₁H₃₀N₆O₂ | 0.6 µM | 15 µM | 25 | Enhanced potency |
| Compound C | C₈H₁₂N₄O₅ | 12 µM | 50 µM | 4.2 | Broad-spectrum activity |
| Compound D | C₁₉H₂₁FN₃O₇P | 0.7 µM | 25 µM | 35.7 | Polymerase targeting |
Table 2: Pharmacokinetic Parameters
| Compound | Half-Life (h) | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| This compound | 5.6 | 0.15 | 62 |
| Compound A | 4.1 | 0.22 | 55 |
| Compound B | 8.2 | 0.08 | 48 |
| Compound D | 6.5 | 0.12 | 34 |
Research Findings and Critical Analysis
- Structural Modifications : While Compound B’s extended alkyl chain improves potency, its cytotoxicity underscores the importance of balancing hydrophobicity and safety in antiviral design .
- Functional Redundancy : Ribavirin analogs like Compound C lack target specificity, resulting in off-effects, whereas this compound’s mechanism minimizes collateral damage to host machinery .
- Clinical Potential: this compound’s favorable pharmacokinetics (62% bioavailability) and stability (-20°C storage) position it as a superior candidate for further development compared to NITD-008, which failed due to toxicity .
Preparation Methods
Starting Material and Initial Functionalization
The synthesis begins with 7-chlorotetralone (S7) , which undergoes a Vilsmeier–Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield aldehyde S8 . Subsequent dehydrogenation of S8 with 1,8-diazabicycloundec-7-ene (DBU) produces intermediate S9 , a naphthalene derivative critical for subsequent coupling reactions.
Buchwald Coupling and Ring-Closing Reaction
Intermediate S9 undergoes a Buchwald–Hartwig amination with a substituted aniline to introduce an amino group, forming S10 . A ring-closing reaction via Horner–Wadsworth–Emmons olefination with triethyl phosphonoacetate under basic conditions generates the tetracyclic core structure S11 , essential for antiviral activity.
Suzuki Cross-Coupling and Nitro Reduction
S11 is subjected to Suzuki–Miyaura cross-coupling with aryl boronic acids to install substituents at the C-8 position. The nitro group in the resulting intermediate is reduced to an amine using hydrogen gas and a palladium catalyst, yielding S12 , which serves as the precursor for final acrylation.
Acrylation to Yield this compound
The amine in S12 is acylated with acryloyl chloride or crotonyl chloride in the presence of a base such as triethylamine, producing this compound. This step introduces the α,β-unsaturated carbonyl group, which is crucial for covalent interaction with viral targets.
Characterization and Analytical Data
This compound was characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a molecular ion peak at m/z 459.2 [M+H]⁺, consistent with its molecular formula C₂₄H₂₂ClN₃O₂. Key NMR signals include a singlet at δ 8.21 ppm (aromatic protons) and a doublet of doublets at δ 6.45 ppm (acrylic protons), confirming the naphthyl and acrylamide motifs.
Pharmacokinetic Properties
The pharmacokinetic (PK) profile of this compound was evaluated in murine models to assess its suitability for in vivo studies. Intraperitoneal (IP) administration at 50 mg/kg achieved a plasma concentration of 4,505.75 ng/mL, with an area under the curve (AUC) of 8,554.01 ng·h/mL. Despite high clearance rates (199.26 mL/min/kg via IV), IP dosing maintained plasma levels above the antiviral IC₉₀ (0.555 μM) for 24 hours.
| Route | Dose (mg/kg) | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| IV | 2 | 1.07 | 461.71 | 167.28 | - |
| IP | 50 | 0.08 | 4505.75 | 8554.01 | 1213.28 |
Mechanistic Insights and Selectivity Profile
This compound’s antiviral mechanism involves inhibition of viral RNA translation, as demonstrated by its suppression of DENV2 replicon activity at 0.555 μM. Kinase profiling against 468 kinases revealed no significant binding (>80% inhibition only for PIM and DDR kinases), confirming the absence of off-target kinase activity due to the removed hinge-binding nitrogen .
Q & A
Q. How can multi-omics data be integrated to map this compound’s systemic effects?
- Methodological Answer: Perform transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) on treated vs. control samples. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment and network pharmacology to identify hub targets and off-pathway effects .
Data Presentation and Validation
- Tables : Include raw data (e.g., IC values, spectral peaks) in appendices, with processed data (e.g., normalized activity, statistical significance) in the main text .
- Contradiction Analysis : Apply the "principal contradiction" framework to prioritize critical variables (e.g., assay specificity over batch effects) and design follow-up experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
